molecular formula C22H14Cl4N2O3S B2629083 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole CAS No. 477712-72-4

3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole

Cat. No.: B2629083
CAS No.: 477712-72-4
M. Wt: 528.23
InChI Key: KBMDBHZWLXHBIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole is a complex chemical with significant potential in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole typically involves the following steps:

  • Benzylation Reaction:

  • Phenylation: : Attachment of a phenyl group to the intermediate product using a cross-coupling reaction.

  • Sulfonylation: : Sulfonyl chloride is introduced to attach the sulfonyl group to the phenyl moiety.

  • Cyclization: : Finally, the formation of the pyrazole ring through a cyclization reaction with hydrazine.

Industrial Production Methods

Industrial production follows the same steps as the laboratory synthesis but on a larger scale. Adjustments are made to optimize yield and purity, including the use of high-efficiency solvents, catalysts, and specialized equipment to manage reaction conditions like temperature, pressure, and time.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Oxidative conditions can modify the functional groups attached to the aromatic rings, such as the chlorides or sulfonyl group.

  • Reduction: : This compound can undergo reductive reactions, which might affect the dichlorobenzyl or pyrazole moieties.

  • Substitution: : Electrophilic aromatic substitution is a common reaction for this compound, allowing further functionalization on the aromatic rings.

Common Reagents and Conditions

  • Oxidation Reagents: : KMnO₄, H₂O₂

  • Reduction Reagents: : NaBH₄, LiAlH₄

  • Substitution Reagents: : Halides, nitrating agents

Major Products Formed

Major products include variously substituted pyrazole derivatives and chlorinated aromatic compounds, depending on the specific reactions undertaken.

Scientific Research Applications

Chemistry

  • Synthesis of novel heterocycles: : Used as a starting material or intermediate in the synthesis of complex heterocyclic compounds.

  • Catalysis: : Potential use in catalytic processes due to its complex structure and functional groups.

Biology and Medicine

  • Pharmaceuticals: : Studied for its potential use in developing drugs, particularly those targeting inflammatory pathways or cancer.

  • Biological Markers: : Used in bioassays to study its interaction with various biological pathways.

Industry

  • Material Science: : Applications in developing advanced materials due to its unique chemical properties.

  • Agriculture: : Potential use as a pesticide or herbicide.

Mechanism of Action

Mechanism

The mechanism by which 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole exerts its effects is primarily through interactions with cellular proteins and enzymes, altering their function.

Molecular Targets and Pathways

  • Enzymes: : Inhibits or modulates enzymes involved in inflammation or cell growth.

  • Pathways: : Affects signaling pathways like NF-κB or MAPK.

Comparison with Similar Compounds

Similar Compounds

  • 3-{3-[(2,4-difluorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole

  • 3-{3-[(2,4-dichlorobenzyl)thio]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole

  • 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole

Highlighting Uniqueness

The unique combination of dichlorobenzyl and sulfonyl groups in 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole gives it distinct chemical properties, making it particularly effective in applications where strong electron-withdrawing groups are beneficial.

Hope this deep dive into this compound proves enlightening! How do you plan to use this compound?

Properties

IUPAC Name

3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-1-(2,5-dichlorophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl4N2O3S/c23-16-5-4-15(20(26)11-16)13-31-18-3-1-2-14(10-18)21-8-9-28(27-21)32(29,30)22-12-17(24)6-7-19(22)25/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMDBHZWLXHBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NN(C=C3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.